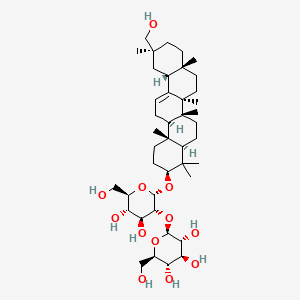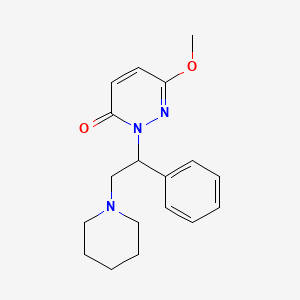
18beta-Olean-12-ene-3beta,30-diol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
18beta-Olean-12-ene-3beta,30-diol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside is a triterpenoid saponin derived from oleanolic acid. This compound is isolated from the roots of Pulsatilla chinensis and exhibits significant antineoplastic activity . It is a tetrasaccharide derivative of oleanolic acid, which is a pentacyclic triterpene widely found in various plants .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 18beta-Olean-12-ene-3beta,30-diol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside involves multiple steps, starting from oleanolic acid. The process includes glycosylation reactions where glucopyranosyl groups are attached to the oleanolic acid backbone under specific conditions . The reaction conditions typically involve the use of glycosyl donors and acceptors, along with catalysts to facilitate the glycosylation process .
Industrial Production Methods
Industrial production of this compound is generally achieved through extraction from natural sources, such as the roots of Pulsatilla chinensis. The extraction process involves solvent extraction, followed by purification steps like chromatography to isolate the desired compound .
化学反応の分析
Types of Reactions
18beta-Olean-12-ene-3beta,30-diol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups attached to the oleanolic acid backbone .
科学的研究の応用
18beta-Olean-12-ene-3beta,30-diol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside has a wide range of scientific research applications:
作用機序
The mechanism of action of 18beta-Olean-12-ene-3beta,30-diol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the proliferation of neoplastic cells, possibly through the modulation of signaling pathways involved in cell growth and apoptosis . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with key enzymes and receptors involved in cancer cell metabolism .
類似化合物との比較
Similar Compounds
Ursolic Acid: An isomer of oleanolic acid with similar biological activities.
Betulinic Acid: Another triterpenoid with antineoplastic properties.
Uniqueness
This compound is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to its aglycone counterparts . This unique structure contributes to its potent antineoplastic activity and makes it a valuable compound for scientific research and potential therapeutic applications .
特性
CAS番号 |
134250-17-2 |
|---|---|
分子式 |
C42H70O12 |
分子量 |
767.0 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bR)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H70O12/c1-37(2)26-10-13-42(7)27(9-8-22-23-18-38(3,21-45)14-15-39(23,4)16-17-41(22,42)6)40(26,5)12-11-28(37)53-36-34(32(49)30(47)25(20-44)52-36)54-35-33(50)31(48)29(46)24(19-43)51-35/h8,23-36,43-50H,9-21H2,1-7H3/t23-,24+,25+,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36+,38-,39+,40-,41+,42+/m0/s1 |
InChIキー |
QLHJFKCTLQQACH-OJMHWDRPSA-N |
異性体SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)(C)CO |
正規SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)CC=C6C3(CCC7(C6CC(CC7)(C)CO)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12806005.png)






![N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide](/img/structure/B12806050.png)


